molecular formula C9H10ClN3O2 B13212556 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde

4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13212556
M. Wt: 227.65 g/mol
InChI Key: OFEKXBPZXFGBNI-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H10ClN3O2. This compound is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methoxyazetidinyl group at the 6-position, and an aldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3-methoxyazetidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and methoxyazetidinyl groups may facilitate binding to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

    2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde.

    4,6-Dichloropyrimidine: Another pyrimidine derivative with similar reactivity.

    3-Methoxyazetidine: A structural component of the target compound.

Uniqueness: this compound is unique due to the presence of both a chloro and a methoxyazetidinyl group on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H10ClN3O2/c1-15-6-2-13(3-6)9-7(4-14)8(10)11-5-12-9/h4-6H,2-3H2,1H3

InChI Key

OFEKXBPZXFGBNI-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=C(C(=NC=N2)Cl)C=O

Origin of Product

United States

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